

# Application Notes: KAN0438757 Treatment of Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | KAN0438757 |           |
| Cat. No.:            | B15586251  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3).[1][2][3] PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival.[4][5] By inhibiting PFKFB3, KAN0438757 disrupts cancer cell metabolism, leading to reduced cell viability, proliferation, migration, and invasion.[1][2][3] Furthermore, KAN0438757 has been shown to impair DNA damage repair mechanisms, specifically homologous recombination, rendering cancer cells more susceptible to DNA-damaging agents like radiation.[6] Recent studies have demonstrated the efficacy of KAN0438757 in patient-derived organoid (PDO) models, particularly from colorectal cancer, where it selectively induces cytotoxicity in tumor organoids while sparing normal tissue-derived organoids.[1][2][3][7] This selective activity, combined with its favorable in vivo toxicity profile, positions KAN0438757 as a promising therapeutic candidate for further investigation in oncology.[1][2][3]

## **Mechanism of Action**

**KAN0438757** functions primarily by inhibiting the kinase activity of PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4] By



reducing the levels of F-2,6-P2, **KAN0438757** effectively dampens the glycolytic flux in cancer cells. This metabolic reprogramming has several downstream consequences, including:

- Reduced ATP production: Limiting the energy supply for cancer cell growth and survival.
- Increased oxidative stress: Shifting the metabolic balance and making cells more vulnerable.
- Impaired biosynthesis: Glycolytic intermediates are essential for the synthesis of nucleotides, amino acids, and lipids.
- Inhibition of DNA repair: PFKFB3 has a non-canonical role in the nucleus, where it
  participates in homologous recombination repair of DNA double-strand breaks. KAN0438757
  impairs the recruitment of essential repair proteins to sites of DNA damage.[6]
- Activation of the Nrf2/HO-1 pathway: In some contexts, **KAN0438757** has been shown to activate this pathway, which is involved in the cellular response to oxidative stress.[8][9]

## **Data Presentation**

Table 1: In Vitro Effects of KAN0438757 on Colorectal Cancer (CRC) Cells



| Cell Line | Assay           | Concentration | Effect                                                            | Reference |
|-----------|-----------------|---------------|-------------------------------------------------------------------|-----------|
| HCT-116   | xCELLigence     | 1-30 μΜ       | Concentration-<br>dependent<br>reduction in cell<br>proliferation | [1]       |
| HT-29     | xCELLigence     | 1-30 μΜ       | Concentration-<br>dependent<br>reduction in cell<br>proliferation | [1]       |
| HCT-116   | CellTiter-Blue  | 1-30 μΜ       | Reduced cell<br>viability at 48h                                  | [3]       |
| HT-29     | CellTiter-Blue  | 1-30 μΜ       | Reduced cell<br>viability at 48h                                  | [3]       |
| HCT-116   | LDH Assay       | 1-30 μΜ       | Increased cell<br>death at 48h                                    | [3]       |
| HT-29     | LDH Assay       | 1-30 μΜ       | Increased cell<br>death at 48h                                    | [3]       |
| HCT-116   | Migration Assay | 1-30 μΜ       | Significant reduction in cell migration                           | [1]       |
| HT-29     | Migration Assay | 1-30 μΜ       | Significant reduction in cell migration                           | [1]       |
| HCT-116   | Invasion Assay  | 1-30 μΜ       | Significant reduction in cell invasion                            | [1]       |
| HT-29     | Invasion Assay  | 1-30 μΜ       | Significant reduction in cell invasion                            | [1]       |



Table 2: Effects of KAN0438757 on Patient-Derived

Organoids (PDOs)

| Organoid Type             | Treatment           | Duration | Observation                                       | Reference |
|---------------------------|---------------------|----------|---------------------------------------------------|-----------|
| Colorectal<br>Cancer PDOs | 30 μM<br>KAN0438757 | 24h      | Significant reduction in organoid size and growth | [7]       |
| Normal Colon<br>Organoids | 30 μM<br>KAN0438757 | 24h      | No significant effect on organoid size or growth  | [7]       |

# **Experimental Protocols**

# Protocol 1: Patient-Derived Organoid (PDO) Culture

This protocol is a generalized procedure for establishing and maintaining PDOs, which can be adapted for various tumor types. For specific cancer types, optimization of media components may be required.

#### Materials:

- Fresh tumor tissue from biopsy or resection
- Advanced DMEM/F12
- · HEPES buffer
- GlutaMAX
- Penicillin-Streptomycin
- B27 supplement
- N2 supplement



- N-acetylcysteine
- Human Epidermal Growth Factor (EGF)
- Noggin
- R-spondin-1
- CHIR99021
- Y-27632 (ROCK inhibitor)
- Matrigel or other basement membrane extract (BME)
- Collagenase Type IV
- Dispase
- Trypsin-EDTA
- Fetal Bovine Serum (FBS)

#### Procedure:

- Tissue Processing:
  - Wash the fresh tumor tissue with ice-cold PBS containing antibiotics.
  - Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
  - Digest the tissue fragments with a solution containing Collagenase and Dispase for 30-60 minutes at 37°C with gentle agitation.
  - Neutralize the digestion with media containing FBS.
  - $\circ~$  Filter the cell suspension through a 70  $\mu m$  cell strainer to remove undigested tissue.
  - Centrifuge the cell suspension and wash the pellet with PBS.



#### • Organoid Seeding:

- Resuspend the cell pellet in a small volume of ice-cold Matrigel.
- Dispense 50 μL droplets of the Matrigel-cell suspension into the center of pre-warmed 24well plates.
- Polymerize the Matrigel domes by incubating the plate at 37°C for 15-20 minutes.
- Carefully add 500 μL of complete organoid growth medium to each well. The medium should contain essential growth factors such as EGF, Noggin, and R-spondin-1. For the initial plating, include the ROCK inhibitor Y-27632 to improve cell survival.

#### · Organoid Maintenance:

- Culture the organoids at 37°C in a 5% CO2 incubator.
- Change the medium every 2-3 days.
- Monitor organoid growth using a bright-field microscope.

#### Organoid Passaging:

- When organoids become large and the lumen darkens, they are ready for passaging.
- Mechanically disrupt the Matrigel domes and collect the organoids.
- Dissociate the organoids into smaller fragments using Trypsin-EDTA or by mechanical disruption.
- Wash the organoid fragments and re-seed them in fresh Matrigel as described in step 2.

# Protocol 2: KAN0438757 Treatment of Patient-Derived Organoids

#### Materials:

Established patient-derived organoid cultures



- KAN0438757 (stock solution in DMSO)
- Complete organoid growth medium
- Multi-well plates (24- or 96-well)
- Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

#### Procedure:

- Organoid Plating for Drug Screening:
  - Passage and dissociate organoids into small, uniform fragments.
  - Count the organoid fragments and plate a consistent number in Matrigel domes in a multiwell plate suitable for your assay (e.g., 96-well plate).
  - Allow the organoids to recover and reform for 24-48 hours before treatment.
- KAN0438757 Preparation and Treatment:
  - Prepare a serial dilution of KAN0438757 in complete organoid growth medium to achieve the desired final concentrations (e.g., 1 μM to 50 μM). Include a DMSO vehicle control.
  - Carefully remove the existing medium from the organoid cultures.
  - Add the medium containing the different concentrations of KAN0438757 or the vehicle control to the respective wells.
- Incubation:
  - Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
- Assessing Treatment Efficacy:
  - Morphological Analysis: Observe changes in organoid morphology, such as size reduction, loss of budding structures, and increased cell death (darkening of the lumen), using a



bright-field microscope. Capture images for documentation.

- Viability Assay: Quantify cell viability using a 3D cell viability assay like CellTiter-Glo® 3D,
   which measures ATP levels. Follow the manufacturer's instructions for the assay.
- Data Analysis: Normalize the viability data to the vehicle control and plot dose-response curves to determine the IC50 value of KAN0438757 for each PDO line.

## **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KAN0438757, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: KAN0438757 Treatment of Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586251#kan0438757-treatment-of-patient-derived-organoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com